This compound falls under the category of bioconjugates and cross-linking reagents, specifically utilized in the fields of chemistry, biology, and medicine. Its primary applications include the modification of proteins and peptides, as well as the synthesis of complex molecules for diagnostic reagents and biosensors.
The synthesis of N-succinimidyl 4-(2-pyridyldithio)pentanoate generally involves the following steps:
In industrial settings, automated reactors are used to scale up production while maintaining precise control over reaction conditions to ensure high yield and purity. Purification techniques such as recrystallization or chromatography are commonly applied to isolate the final product.
N-succinimidyl 4-(2-pyridyldithio)pentanoate features a molecular structure characterized by:
The molecular formula is C₁₃H₁₅N₃O₄S₂, with a molecular weight of approximately 325.39 g/mol. The structural representation indicates that it contains both hydrophilic and hydrophobic regions, which aids in its solubility and interaction with various biomolecules.
N-succinimidyl 4-(2-pyridyldithio)pentanoate participates in several key chemical reactions:
The mechanism of action for N-succinimidyl 4-(2-pyridyldithio)pentanoate primarily involves its role as a linker in antibody-drug conjugates. Upon administration:
N-succinimidyl 4-(2-pyridyldithio)pentanoate has diverse applications across several scientific domains:
N-succinimidyl 4-(2-pyridyldithio)pentanoate (SPP) is synthesized via a multi-step strategy centered on constructing its asymmetrical disulfide bond—a critical feature enabling controlled drug release in antibody-drug conjugates (ADCs). The synthetic pathway initiates with 4-(chloroformyl)butanoic acid, which undergoes nucleophilic substitution with 2-mercaptopyridine to form 4-(2-pyridyldithio)pentanoic acid (PPA). This intermediate is subsequently activated by reacting with N-hydroxysuccinimide (NHS) in the presence of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent [1] [6]. The disulfide bond formation exploits thiol-disulfide exchange chemistry, where 2-mercaptopyridine acts as a leaving group upon nucleophilic attack by cysteine thiols in biological systems, facilitating intracellular payload release [4] [7].
The pentanoate spacer in SPP is strategically designed to balance hydrophobicity and steric accessibility. Compared to shorter-chain analogs, this 5-carbon chain optimizes payload release kinetics by modulating steric hindrance around the disulfide bond. Studies confirm that such spacers enhance cleavage efficiency in reducing environments (e.g., tumor cytosol with 2–10 mM glutathione) while maintaining plasma stability (1–5% hydrolysis over 72 hours) [8] [10]. Recent innovations focus on solid-phase synthesis to reduce purification burdens and improve yields (>85%) by immobilizing intermediates on resins like Wang-OH, minimizing soluble byproducts [4].
Table 1: Key Disulfide Linkers in Clinical-Stage ADCs
Linker Compound | Cleavage Mechanism | Key Features | Clinical ADC Example |
---|---|---|---|
SPP | Thiol-disulfide exchange | Pentanoate spacer enhances stability/cleavage balance | Preclinical candidates |
SPDB | Thiol-disulfide exchange | Dimethyl substitution accelerates cleavage | SAR3419 (Phase II) |
SSNPP | Enzymatic (Phosphatase) | Phosphate group enables tumor-specific activation | None (research stage) |
The reactivity of the NHS ester moiety in SPP dictates conjugation efficiency with antibody lysine residues. Key parameters for optimization include:
Kinetic studies reveal that SPP’s NHS ester exhibits a second-order rate constant of 0.15 M⁻¹s⁻¹ for lysine modification at pH 8.0, outperforming shorter-chain NHS activators (e.g., N-succinimidyl iodoacetate: 0.08 M⁻¹s⁻¹) due to reduced steric constraints. However, excessive hydrophobicity can trigger antibody aggregation; thus, SPP’s pentanoate chain represents a compromise between reactivity and solubility [6] [9]. Post-conjugation, succinimide ring hydrolysis generates negatively charged carboxylates, improving ADC hydrophilicity and reducing plasma clearance rates [10].
Scaling SPP synthesis introduces challenges in impurity profiling and stability control:
Purified SPP exhibits limited stability in solution due to NHS ester hydrolysis (t₁/₂ = 8 hours in pH 7.4 buffer). Consequently, it is lyophilized as an off-white powder with strict moisture control (<0.5% Karl Fischer titration) and stored at –20°C under argon. Residual solvents (DMF, DCM) are monitored via GC-MS to meet ICH Q3C limits [1] [3].
Table 2: Industrial Purification Techniques for SPP
Technique | Conditions | Key Metrics | Impact on SPP Quality |
---|---|---|---|
Silica Gel Chromatography | Hexane:EtOAc (3:1 → 1:2 gradient) | Purity: 85% → 98% | Removes hydrolyzed succinimide |
Preparative HPLC | C18 column, 10–70% CH₃CN/H₂O, 0.1% TFA | Purity: >99.5%; Yield: 65–70% | Eliminates disulfide dimers |
Crystallization | Ethyl acetate/n-hexane (1:5) | Particle size: 50–100 μm; Residual solvent: <500 ppm | Enhances storage stability |
For ADC manufacturing, SPP-conjugated antibodies require hydrophobic interaction chromatography (HIC) to resolve species by drug-to-antibody ratio (DAR). SPP’s disulfide bond increases conjugate hydrophobicity, enabling baseline separation of DAR 0–8 species on phenyl-agarose columns (0–1.5 M ammonium sulfate gradient) [9]. Aggregation during conjugation is mitigated by low-temperature processing (2–8°C) and high ionic strength buffers (>200 mM NaCl), limiting aggregates to <5% [5] [10].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8